4-Methylumbelliferyl acetate

Overview

Description

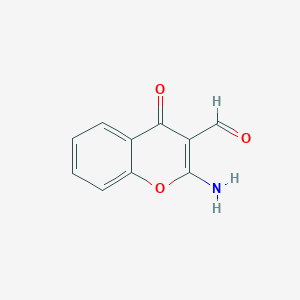

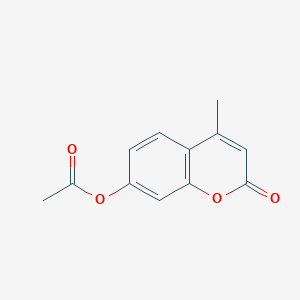

4-Methylumbelliferyl acetate, also known as MU-Ac, is a chemical compound with the empirical formula C12H10O4 . It is used as a fluorogenic substrate for esterases .

Molecular Structure Analysis

The molecular weight of this compound is 218.21 . The SMILES string representation of its structure isCC(=O)Oc1ccc2C(C)=CC(=O)Oc2c1 . Chemical Reactions Analysis

This compound is a substrate for esterases . When acted upon by these enzymes, it can undergo deacetylation .Physical and Chemical Properties Analysis

This compound has a melting point of 149-150°C . It is soluble in DMF and DMSO . Its fluorescence properties are λex 365 nm; λem 445 nm in 0.1 M Tris pH 8.0 (esterase) .Scientific Research Applications

1. Solubility and Thermodynamics

- Study : "Solid-liquid equilibrium and dissolution thermodynamics of 4-Methylumbelliferon in different solvents" (Ouyang et al., 2020).

- Application : This research explored the solubility of 4-Methylumbelliferon in various solvents, providing insight into its dissolution properties and thermodynamics. This can be crucial for its application in various scientific fields.

2. Enzymatic Activity Assay

- Study : "Automated carboxylesterase assay for the evaluation of ionic liquids' human toxicity" (Cunha et al., 2013).

- Application : The study developed an automated assay using 4-methylumbelliferyl acetate for evaluating the toxicity of ionic liquids. This showcases its use in toxicological studies.

3. Improved Synthesis Methods

- Study : "An Improved Helferich Method for the α/β-Stereoselective Synthesis of 4-Methylumbelliferyl Glycosides for the Detection of Microorganisms" (Wei et al., 2015).

- Application : This research focused on improving the synthesis of 4-Methylumbelliferyl glycosides, which are used in detecting microorganisms, highlighting its application in microbiological studies.

4. Inhibitory Effects in Angiogenesis

- Study : "4-methylumbelliferone inhibits angiogenesis in vitro and in vivo" (García-Vilas et al., 2013).

- Application : The study found that 4-Methylumbelliferone exhibits inhibitory effects on angiogenesis, both in vitro and in vivo, suggesting its potential use in cancer research.

5. Enzymatic Synthesis

- Study : "Efficient Enzymatic Synthesis of 4-methylumbelliferyl N-acetyllactosaminide and 4-methylumbelliferyl sialyl N -acetyllactosaminides Employing β-D-galactosidase and Sialyltransferases" (Zeng et al., 2005).

- Application : This research focuses on the enzymatic synthesis of 4-methylumbelliferyl derivatives, which are important for assaying sialytransferase and neuraminidase, showcasing its use in enzymology.

6. Antitumor Activities

- Study : "Antitumor activity of hyaluronic acid synthesis inhibitor 4-methylumbelliferone in prostate cancer cells" (Lokeshwar et al., 2010).

- Application : This study demonstrated the antitumor properties of 4-Methylumbelliferone in prostate cancer cells, highlighting its potential in cancer research.

7. Glycosidase Detection

- Study : "Evaluation of novel fluorogenic substrates for the detection of glycosidases in Escherichia coli and enterococci" (Perry et al., 2006).

- Application : This study utilized 4-methylumbelliferone-based substrates for detecting glycosidase activity in bacteria, indicating its application in microbial detection and water quality testing.

Mechanism of Action

Target of Action

4-Methylumbelliferyl acetate (MU-Ac) is primarily used as a molecular probe and is an important fluorogenic substrate for esterases . The primary target of MU-Ac is the respiratory system .

Mode of Action

MU-Ac is a substrate for esterases, which are enzymes that catalyze the hydrolysis of ester bonds . When MU-Ac is metabolized by these enzymes, it is converted into a product that can be detected using fluorescence . This makes MU-Ac a valuable tool for studying the activity of esterases.

Biochemical Pathways

MU-Ac is metabolized by esterases, leading to the production of 4-methylumbelliferone (4-MU) and acetic acid . This reaction is part of the broader class of deacetylation reactions, which involve the removal of an acetyl group from a molecule . Deacetylation reactions are important in various biological processes, including the regulation of gene expression and protein function .

Pharmacokinetics

The pharmacokinetics of MU-Ac have been studied in mice. When administered intravenously, MU-Ac exposure was found to be 100-fold higher compared to oral administration . The main metabolite of MU-Ac, 4-methylumbelliferyl glucuronide (4-MUG), showed much higher exposures than MU-Ac after both intravenous and oral administration . These findings suggest that the route of administration significantly influences the bioavailability of MU-Ac and its metabolites .

Result of Action

The metabolism of MU-Ac by esterases results in the production of 4-MU, which can be detected using fluorescence . This allows researchers to measure the activity of esterases, providing insights into various biological processes. In addition, the metabolite 4-MUG has been found to be bioactive , suggesting that the metabolism of MU-Ac could have additional effects beyond serving as a probe for esterase activity.

Action Environment

The action of MU-Ac can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of MU-Ac . Furthermore, the presence of certain metal ions, such as Hg^2+, Cu^2+, Ca^2+, Mn^2+, Fe^2+, Mg^2+, and Cd^2+, can inhibit the enzymatic activity of deacetylase , potentially affecting the metabolism of MU-Ac. Therefore, these factors should be taken into consideration when using MU-Ac in research or therapeutic applications.

Safety and Hazards

4-Methylumbelliferyl acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers Several papers discuss the use of this compound in the context of enzymatic reactions . These studies highlight its role as a substrate for esterases and its potential applications in biotechnological and biomedical fields .

Biochemical Analysis

Biochemical Properties

4-Methylumbelliferyl acetate is known to interact with various enzymes, proteins, and other biomolecules. It is a substrate for microbial deacetylases, a class of enzymes that catalyze the hydrolysis of acetylated substrates to remove the acetyl group . The interaction of this compound with these enzymes is crucial for its role in biochemical reactions.

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been used as a potent and selective antitumor drug on a glioblastoma model, where it decreased inflammation, reduced fibrosis, and lowered body weight, serum cholesterol, and insulin resistance . It also inhibited tumor progression and metastasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to inhibit the synthesis of hyaluronic acid (HA), a prominent component of the extracellular matrix at many sites of chronic inflammation . This inhibition is achieved by modulating signaling via nuclear receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound is heat-resistant at 35–40°C, and its stability decreases above 45°C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been demonstrated that when HA synthesis is inhibited using this compound, beneficial effects are observed in several animal models of diseases .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a prominent component in the pathway of hyaluronic acid synthesis, where it acts as an inhibitor .

Transport and Distribution

It is known that the compound is a substrate for microbial deacetylases, suggesting that it may interact with transporters or binding proteins associated with these enzymes .

Subcellular Localization

As a substrate for microbial deacetylases, it is likely that the compound is localized in areas of the cell where these enzymes are active .

Properties

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-7-5-12(14)16-11-6-9(15-8(2)13)3-4-10(7)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVZGASCDAGAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181895 | |

| Record name | 4-Methylumbelliferyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Methylumbelliferyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2747-05-9 | |

| Record name | 4-Methylumbelliferyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2747-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002747059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2747-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2747-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2747-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylumbelliferyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(acetyloxy)-4-methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLUMBELLIFERYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD294D576M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylumbelliferyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153 - 154 °C | |

| Record name | 4-Methylumbelliferyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

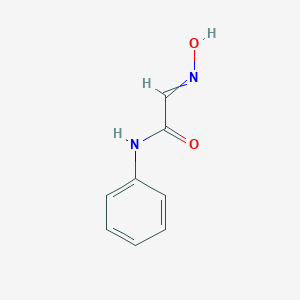

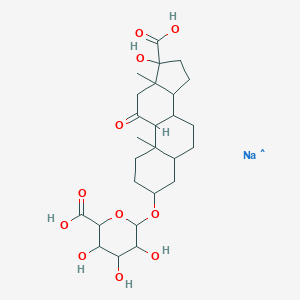

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

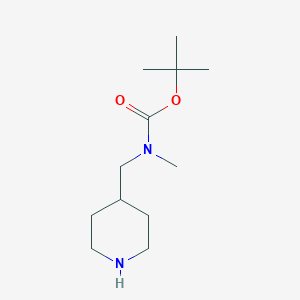

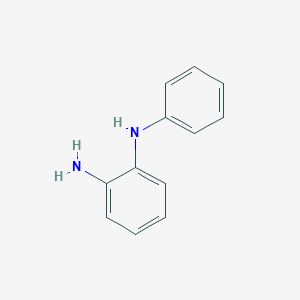

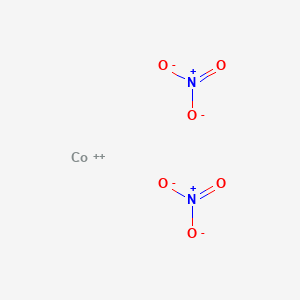

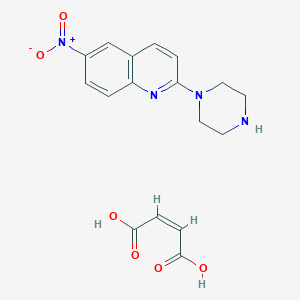

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.